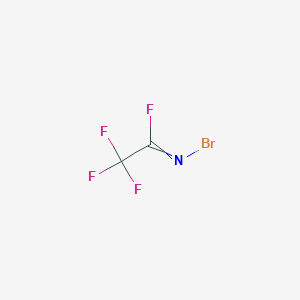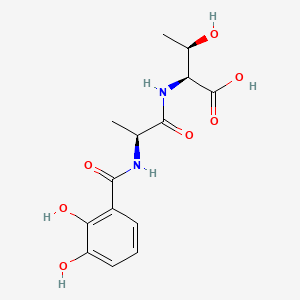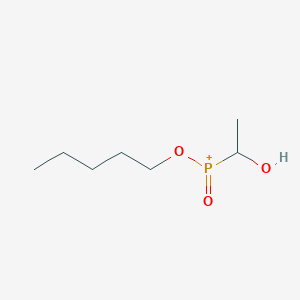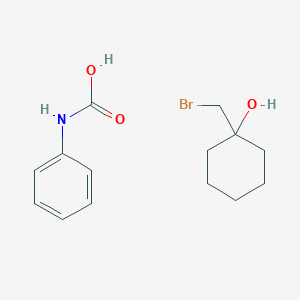![molecular formula C11H11Cl2N3O B14394295 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde CAS No. 89867-16-3](/img/structure/B14394295.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a pyrrolidine ring with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde typically involves the reaction of 2,3-dichlorophenylhydrazine with pyrrolidine-1-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinyl]pyrrolidine.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dichlorophenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
Uniqueness
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.
Propiedades
Número CAS |
89867-16-3 |
|---|---|
Fórmula molecular |
C11H11Cl2N3O |
Peso molecular |
272.13 g/mol |
Nombre IUPAC |
2-[(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H11Cl2N3O/c12-8-3-1-4-9(11(8)13)14-15-10-5-2-6-16(10)7-17/h1,3-4,7,14H,2,5-6H2 |
Clave InChI |
QRMKJOKTJMTRRP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NNC2=C(C(=CC=C2)Cl)Cl)N(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)

![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)



![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)


![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
